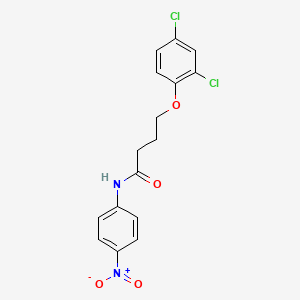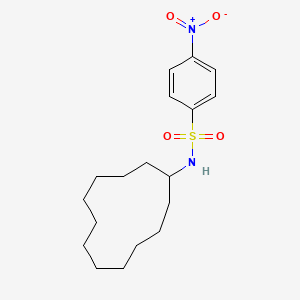
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide, commonly known as dicamba, is a synthetic herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling weeds. Dicamba is classified as a benzoic acid herbicide and is widely used in agriculture.
Mechanism of Action
Dicamba works by disrupting the growth and development of broadleaf weeds. It mimics the action of auxin, a plant hormone that regulates growth and development. Dicamba causes uncontrolled growth in the broadleaf weeds, leading to their eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have both biochemical and physiological effects on plants. It disrupts the balance of hormones in the plant, leading to abnormal growth and development. Dicamba also affects the plant's ability to produce energy, leading to reduced photosynthesis and eventual death.
Advantages and Limitations for Lab Experiments
Dicamba is a widely used herbicide in agriculture due to its effectiveness in controlling broadleaf weeds. It is also relatively inexpensive compared to other herbicides. However, dicamba has limitations in lab experiments due to its potential to drift and affect non-target plants. It is important to use dicamba in a controlled environment to avoid unintended consequences.
Future Directions
Future research on dicamba should focus on improving its selectivity and reducing its potential to drift. Researchers should also explore the potential of dicamba in controlling weeds in other crops and non-crop areas. Additionally, there is a need for research on the environmental impact of dicamba and its long-term effects on soil health.
Conclusion:
In conclusion, dicamba is a synthetic herbicide widely used in agriculture to control broadleaf weeds. Its effectiveness and relatively low cost make it a popular choice among farmers. Dicamba works by disrupting the growth and development of broadleaf weeds, leading to their eventual death. Future research should focus on improving its selectivity and reducing its potential to drift.
Synthesis Methods
Dicamba is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid and 4-nitroaniline in the presence of a catalyst. The reaction takes place under basic conditions and yields dicamba as the final product. The purity of dicamba is crucial for its effectiveness as a herbicide.
Scientific Research Applications
Dicamba has been extensively researched for its efficacy as a herbicide in various crops. It has been found to be effective in controlling broadleaf weeds in soybean, cotton, and corn crops. Dicamba is also used in non-crop areas such as turf, pastures, and rangelands. It is a selective herbicide, meaning it only targets broadleaf weeds and does not harm grasses.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-3-8-15(14(18)10-11)24-9-1-2-16(21)19-12-4-6-13(7-5-12)20(22)23/h3-8,10H,1-2,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSFOXKDHQHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)

![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)
![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)